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Compound of Interest

Compound Name: Ammonium dihydrogen arsenate

Cat. No.: B083941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of ammonium
dihydrogen arsenate (NH₄H₂AsO₄), a crucial parameter for its application in nonlinear optics

and electro-optic devices. This document synthesizes available data on its refractive properties,

details the experimental methodologies for their determination, and presents this information in

a clear and accessible format for researchers and professionals in relevant fields.

Core Optical Properties of Ammonium Dihydrogen
Arsenate
Ammonium dihydrogen arsenate (ADA) is a negative uniaxial crystal belonging to the

tetragonal crystal system. This crystal structure results in anisotropic optical properties,

meaning the refractive index experienced by light passing through the crystal depends on the

polarization and propagation direction of the light. Consequently, ADA exhibits birefringence,

having two principal refractive indices: the ordinary refractive index (nₒ) and the extraordinary

refractive index (nₑ).

A commonly cited value for the refractive index of ADA is 1.577, though the specific wavelength

for this measurement is often not provided.[1][2][3] More detailed studies have characterized

the dispersion of the refractive indices, showing their dependence on the wavelength of light.
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The refractive indices of ADA decrease with increasing wavelength. The experimentally

determined values for the ordinary and extraordinary refractive indices at various wavelengths

in the visible and near-infrared spectrum are summarized in Table 1.

Wavelength (μm)
Ordinary Refractive
Index (nₒ)

Extraordinary
Refractive Index
(nₑ)

Birefringence (B =
nₑ - nₒ)

0.45 1.5927 1.5435 -0.0492

0.50 1.5873 1.5388 -0.0485

0.55 1.5834 1.5354 -0.0480

0.60 1.5805 1.5329 -0.0476

0.65 1.5782 1.5309 -0.0473

0.70 1.5763 1.5293 -0.0470

1.06 1.5670 1.5210 -0.0460

Table 1: Experimentally determined refractive indices and birefringence of Ammonium
Dihydrogen Arsenate (ADA) at various wavelengths.

Sellmeier Equation for Birefringence
The birefringence (B) of ADA as a function of wavelength (λ) can be accurately described by

the following Sellmeier-type dispersion equation[4]:

B = A + B / (λ² - C) + D / (λ² - E)

where the coefficients are:

A = -0.0468

B = -0.0006

C = 0.0168
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D = -0.0001

E = 0.0

This equation allows for the calculation of the birefringence at wavelengths within the

transparency region of the crystal.

Experimental Determination of Refractive Index
The accurate measurement of the refractive indices of anisotropic crystals like ADA is critical

for their application in optical devices. Several experimental techniques can be employed for

this purpose.

Minimum Deviation Method
A common and accurate method for determining the refractive indices of bulk crystals is the

minimum deviation method using a prism spectrometer.

Experimental Protocol:

Crystal Preparation: A prism is fabricated from a single crystal of ADA. The prism must be cut

with a specific orientation relative to the crystal's optic axis to allow for the separation and

measurement of the ordinary and extraordinary rays.

Instrumentation: A high-precision spectrometer equipped with a monochromatic light source

(e.g., a laser or a monochromator with a broadband lamp) is used.

Measurement of Prism Angle (A): The angle of the prism is accurately measured using the

spectrometer.

Measurement of Minimum Deviation Angle (δₘ): For a given wavelength, the prism is rotated

until the angle of deviation of the transmitted light is at a minimum. This minimum deviation

angle is measured for both the ordinary and extraordinary rays.

Calculation of Refractive Index: The refractive index (n) is then calculated using the formula:

n = [sin((A + δₘ)/2)] / [sin(A/2)]
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This process is repeated for various wavelengths to determine the dispersion of the refractive

indices.

Crystal Preparation

Measurement

Calculation

Select high-quality
ADA single crystal

Orient and cut
the crystal into a prism

Polish the prism faces
to optical quality

Mount prism on
spectrometer table

Illuminate with
monochromatic light

Measure prism angle (A)

Measure minimum deviation
angle (δₘ) for nₒ and nₑ

Calculate nₒ and nₑ
using the prism formula

Repeat for multiple
wavelengths to get

dispersion data
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Experimental workflow for the minimum deviation method.

Anisotropy and Birefringence in ADA
The optical anisotropy of ammonium dihydrogen arsenate is a direct consequence of its

tetragonal crystal structure. In a tetragonal crystal, the atomic arrangement along the principal

crystallographic axis (c-axis or optic axis) is different from the arrangement in the plane

perpendicular to it (a- and b-axes).

This structural anisotropy leads to an anisotropic dielectric response to an incident

electromagnetic field (light). When unpolarized light enters an ADA crystal, it is split into two

linearly polarized components that travel at different velocities and therefore experience

different refractive indices.

Ordinary Ray (o-ray): This ray is polarized perpendicular to the optic axis. Its refractive index,

nₒ, is constant regardless of the propagation direction within the crystal.

Extraordinary Ray (e-ray): This ray is polarized parallel to the principal plane containing the

optic axis. Its refractive index, nₑ, varies with the direction of propagation relative to the optic

axis.

The difference between the extraordinary and ordinary refractive indices (B = nₑ - nₒ) is known

as the birefringence. For ADA, nₑ < nₒ, making it an optically negative uniaxial crystal.

Crystal Structure Optical Property Phenomenon

Light Propagation

Tetragonal Crystal System
(Ammonium Dihydrogen Arsenate) Optical Anisotropyleads to Birefringence

(nₑ ≠ nₒ)
results in

Ordinary Ray (nₒ)

Extraordinary Ray (nₑ)
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Relationship between crystal structure and birefringence.

Conclusion
The refractive index of ammonium dihydrogen arsenate is a fundamental property that

dictates its behavior in optical systems. This guide has provided a detailed summary of the

available quantitative data, outlined the experimental protocols for its measurement, and

illustrated the underlying physical principles. The presented data and methodologies are

essential for the design and modeling of optical components and systems utilizing ADA

crystals, particularly in the fields of nonlinear optics and electro-optics. Further research to

extend the range of refractive index data into the ultraviolet and infrared regions would be

beneficial for a wider range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Zernike Polynomials and Their Use in Describing the Wavefront Aberrations of the Human
Eye [acorn.stanford.edu]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide to the Refractive Index of
Ammonium Dihydrogen Arsenate (ADA)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083941#refractive-index-of-ammonium-dihydrogen-
arsenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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